2-[(4-Methoxyphenyl)methoxy]ethan-1-amine
Overview
Description
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanamine chain. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine is the monoamine oxidase enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
this compound acts as an inhibitor of the monoamine oxidase enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters .
Biochemical Pathways
The inhibition of monoamine oxidase leads to an increase in the levels of monoamines in the synaptic cleft. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling .
Pharmacokinetics
Its metabolism likely involves the action of various enzymes, and it is likely excreted in the urine .
Result of Action
The increase in monoamine levels due to the action of this compound can have various effects at the molecular and cellular level. These may include changes in neural signaling and potentially mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine typically involves the reaction of 4-methoxybenzyl chloride with ethanolamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound is structurally similar but lacks the ethanamine chain.
3,4-Dimethoxyphenethylamine: It has two methoxy groups on the phenyl ring and is closely related to the neurotransmitter dopamine.
2-Methoxyphenyl isocyanate: This compound has a methoxy group and an isocyanate functional group.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine is unique due to its specific structure, which combines a methoxy-substituted phenyl ring with an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFLZDLJHOLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40141-15-9 | |
Record name | 2-[(4-methoxyphenyl)methoxy]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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